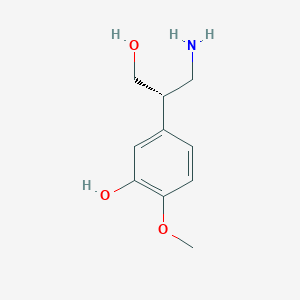
2-Bromo-4-fluoro-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, fluorine, and methyl substituents on the pyrimidine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-fluoro-6-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to achieve higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability. The use of automated systems and real-time monitoring helps in maintaining reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Substitution: The fluorine and methyl groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the pyrimidine ring.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents like halogens, nitrating agents, or sulfonating agents in the presence of Lewis acids or strong acids.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups (e.g., amino, thio, alkoxy).
Electrophilic Substitution: Formation of halogenated, nitrated, or sulfonated pyrimidines.
Cross-Coupling Reactions: Formation of biaryl or styryl derivatives of pyrimidine.
Scientific Research Applications
2-Bromo-4-fluoro-6-methylpyrimidine finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-methylpyrimidine depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards target proteins, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyrimidine: Lacks the methyl group, which may affect its reactivity and binding properties.
4-Fluoro-6-methylpyrimidine: Lacks the bromine atom, which may reduce its versatility in cross-coupling reactions.
2-Chloro-4-fluoro-6-methylpyrimidine: Chlorine instead of bromine, which may alter its reactivity and selectivity in chemical reactions.
Uniqueness
2-Bromo-4-fluoro-6-methylpyrimidine is unique due to the combination of bromine, fluorine, and methyl substituents on the pyrimidine ring
Properties
Molecular Formula |
C5H4BrFN2 |
|---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C5H4BrFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |
InChI Key |
SMSLKBOCKWBAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
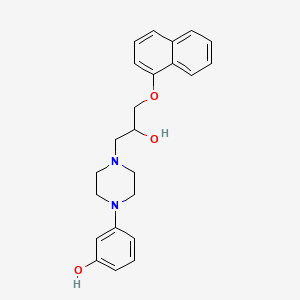
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
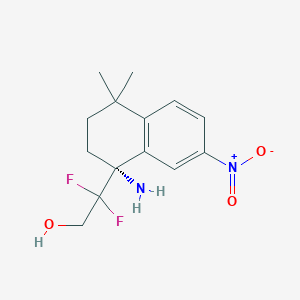
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)
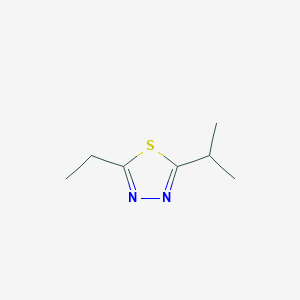

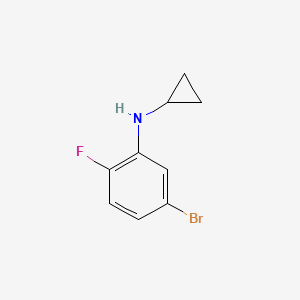

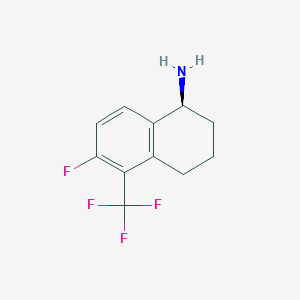
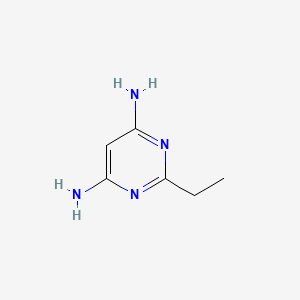
![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)
